(1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride
CAS No.:
Cat. No.: VC17459719
Molecular Formula: C6H11ClFN
Molecular Weight: 151.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11ClFN |
|---|---|
| Molecular Weight | 151.61 g/mol |
| IUPAC Name | (1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride |
| Standard InChI | InChI=1S/C6H10FN.ClH/c7-6-2-5-1-4(6)3-8-5;/h4-6,8H,1-3H2;1H/t4-,5+,6-;/m0./s1 |
| Standard InChI Key | SNXRMQLHOJPLRM-YAFCINRGSA-N |
| Isomeric SMILES | C1[C@@H]2C[C@@H]([C@@H]1CN2)F.Cl |
| Canonical SMILES | C1C2CC(C1CN2)F.Cl |
Introduction
Chemical Structure and Stereochemical Configuration
The core structure of (1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane comprises a bicyclo[2.2.1]heptane system, where one bridgehead carbon is replaced by a nitrogen atom, forming a 2-azabicyclo scaffold. The fluorine atom occupies the 5-position, while the hydrochloride salt neutralizes the secondary amine. The stereodescriptors (1R,4S,5S) specify the absolute configuration, critical for its biological interactions .
Key Structural Features:
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Bicyclic Framework: The azabicyclo[2.2.1]heptane system imposes significant ring strain and conformational rigidity, influencing both reactivity and molecular recognition .
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Fluorine Substitution: The electronegative fluorine atom at C5 alters electron distribution and enhances metabolic stability by resisting oxidative degradation .
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Hydrochloride Salt: The protonated amine improves solubility in polar solvents, facilitating pharmaceutical formulation .
Table 1: Molecular Properties
Synthesis and Manufacturing
The synthesis of (1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride involves stereoselective fluorination and subsequent deprotection. Data from CN101462999A and US10815241B2 highlight two critical steps: hydroxyl-to-fluorine conversion and amine deprotection .
Fluorination of Hydroxyl Precursors
The 5-hydroxy intermediate (1R,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester is treated with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(methoxyethyl)aminosulfur trifluoride (Deoxofluor). These reagents mediate an Sₙ2-type displacement, replacing the hydroxyl group with fluorine .
Example Protocol (DAST Method) :
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Reactants: 5-hydroxy intermediate (1.42 g, 5 mmol), DAST (1 mL), dichloromethane (10 mL).
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Conditions: -78°C for 6 hours, gradual warming to room temperature.
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Workup: Quenching with saturated NaHCO₃, extraction with dichloromethane, and column chromatography.
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Yield: 48.9% (0.7 g).
Table 2: Fluorination Agent Comparison
| Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DAST | CH₂Cl₂ | -78°C | 48.9 |
| Deoxofluor | CH₂Cl₂ | -78°C | 55.3 |
Deprotection to Hydrochloride Salt
The tert-butoxycarbonyl (Boc)-protected amine undergoes acidolytic cleavage using HCl in diethyl ether, yielding the hydrochloride salt .
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Reactants: Boc-protected fluoro compound (0.29 g, 1 mmol), HCl/ether (20 mL).
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Conditions: Stirring for 2 hours at room temperature.
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Workup: Neutralization with NaHCO₃, extraction with ethyl acetate.
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Yield: 85.6% (0.16 g).
Physicochemical Characterization
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure and stereochemistry .
Table 3: Key NMR Signals (CDCl₃)
| Proton Environment | δ (ppm) | Multiplicity | Coupling (J) |
|---|---|---|---|
| H5 (fluorine-adjacent) | 5.29–5.08 | m | - |
| Ethyl ester CH₂ | 4.18 | m | - |
| Bridgehead H | 3.58 | m | - |
Mass Spectrometry: The base compound exhibits a molecular ion peak at m/z 288.2 ([M+1]⁺) .
Stability and Solubility
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